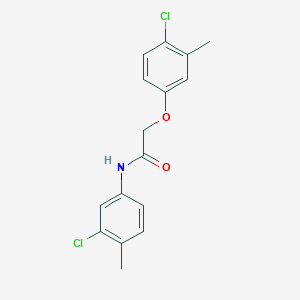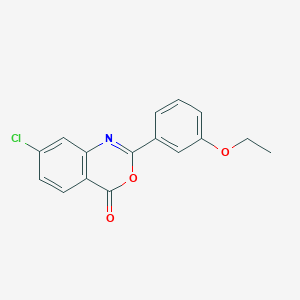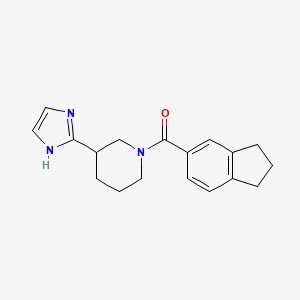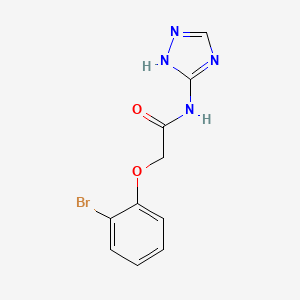
2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15Cl2NO2 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0479841 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes (AOPs) in Environmental Remediation
Advanced oxidation processes are a focus of research for the degradation of recalcitrant compounds, including pharmaceuticals like acetaminophen, in aquatic environments. These studies explore the kinetics, mechanisms, by-products, and biotoxicity of the degradation pathways. AOPs have shown potential in treating water contaminated with various pharmaceuticals, leading to the formation of different by-products, some of which were found to be mutagenic or toxic to aquatic organisms. This approach can potentially be applied to study the degradation and environmental impact of 2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (Qutob et al., 2022).
Environmental Fate and Toxicity of Organic Pollutants
Research on the environmental fate, behavior, and toxicity of organic pollutants, such as parabens and acetaminophen, highlights the persistence of these compounds in aquatic environments and their potential toxic effects on wildlife and humans. Studies in this area investigate the biodegradation, adsorption, and transformation pathways of organic pollutants, which can inform similar studies on this compound to assess its environmental impact and degradation behavior (Haman et al., 2015).
Pharmacological and Toxicological Studies
While pharmacological and toxicological studies of specific compounds such as ketamine and its metabolites focus on their mechanisms of action and potential adverse effects, they also provide a framework for investigating new compounds. These studies include assessments of analgesic, anti-inflammatory, and antidepressant actions, as well as the investigation of side effects and metabolic pathways. This research methodology could be applied to this compound to understand its biological activity and safety profile (Zanos et al., 2018).
Monitoring and Risk Assessment of Water Pollutants
Studies on the monitoring of water pollutants identified by EU guidelines, including a variety of organic compounds, underscore the importance of assessing the occurrence, concentration levels, and potential health risks of pollutants in aquatic environments. This research is crucial for regulatory purposes and for ensuring the safety of water resources. Similar methodologies can be employed to monitor the presence and assess the risk of this compound in water bodies (Sousa et al., 2018).
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-4-12(8-15(10)18)19-16(20)9-21-13-5-6-14(17)11(2)7-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBWKEUQQOUMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B5599987.png)


![4-chloro-N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]benzamide](/img/structure/B5600015.png)
![N-ethyl-6-methoxy-3-methyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5600017.png)

![7-benzyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5600023.png)
![N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B5600029.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5600033.png)
![2-[(2-chlorobenzyl)sulfanyl]-6-hydroxy-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B5600038.png)
![3-isopropyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5600043.png)
![N-{2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}methanesulfonamide](/img/structure/B5600052.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5600055.png)
![N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5600066.png)
